Aminochrome

Catalog No.
S571980
CAS No.
39984-17-3
M.F
C8H7NO2
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminochrome

CAS Number

39984-17-3

Product Name

Aminochrome

IUPAC Name

2,3-dihydro-1H-indole-5,6-dione

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2

InChI Key

XDEURYRPQDIBSL-UHFFFAOYSA-N

SMILES

C1CNC2=CC(=O)C(=O)C=C21

Synonyms

Dopaminechrome aminochrome 1H-Indole-5,6-dione, 2,3-dihydro- 67992-45-4 Aminochrome 1

Aminochrome as a Preclinical Model for PD

One of the significant applications of aminochrome in scientific research is its use as a preclinical model for PD. Unlike other models that may not fully capture the complexities of the disease, aminochrome exposure in laboratory settings mimics several key aspects of PD pathology [].

Here's why aminochrome is considered a valuable preclinical model:

  • Dopaminergic Specificity: Aminochrome is produced by dopaminergic neurons, the very cells that degenerate in PD []. This targeted effect allows researchers to study the specific effects on these neurons.
  • Mimicking Disease Mechanisms: Aminochrome exposure can induce various mechanisms associated with PD, including mitochondrial dysfunction, protein aggregation (alpha-synuclein), and impaired protein degradation systems []. This comprehensive approach provides a more realistic model for studying the disease process.
  • Progressive Neurodegeneration: Similar to PD, aminochrome-induced neurotoxicity is slow and progressive, mirroring the gradual decline observed in patients []. This allows for extended studies on potential neuroprotective agents.

By utilizing aminochrome as a preclinical model, researchers can evaluate the effectiveness of various compounds in preventing or slowing down the neurodegenerative process associated with PD.

Aminochrome and Flavonoid Research

Another exciting area of aminochrome research lies in its potential to aid the discovery of neuroprotective agents. Flavonoids are a class of natural compounds found in plants with various health benefits, including potential neuroprotective properties [].

Aminochrome is a chemical compound that arises from the oxidation of dopamine, an essential neurotransmitter involved in various neurological functions. It is characterized by its unique structure, which includes an amino group and a chromophore that gives it distinctive optical properties. Aminochrome plays a dual role in biological systems, acting as both a neurotoxic agent and a precursor to neuromelanin, a pigment found in the human brain, particularly in the substantia nigra. Its formation is significant in the context of neurodegenerative diseases, especially Parkinson's disease, where it is implicated in neuronal toxicity and degeneration.

The primary reaction leading to the formation of aminochrome involves the oxidation of dopamine. This process can be catalyzed by enzymes such as tyrosinase or occur spontaneously in the presence of oxygen. The oxidation pathway can be summarized as follows:

  • Dopamineo-quinoneleukoaminochromeaminoc hrome.

Aminochrome can undergo further reactions, including:

  • One-electron reduction, leading to the formation of leukoaminochrome o-semiquinone radical.
  • Adduct formation with proteins, notably alpha-synuclein, which is associated with neurodegenerative processes .

Aminochrome exhibits significant biological activity with both neurotoxic and neuroprotective properties:

  • Neurotoxic Effects: Aminochrome has been shown to induce mitochondrial dysfunction, oxidative stress, and protein aggregation. These effects contribute to neuronal apoptosis and are linked to the pathogenesis of Parkinson's disease .
  • Neuroprotective Mechanisms: Interestingly, aminochrome can also polymerize into neuromelanin or undergo reduction to leukoaminochrome through enzymatic pathways that mitigate its toxic effects. These protective reactions are crucial for maintaining neuronal health under stress conditions .

Aminochrome can be synthesized through several methods:

  • Enzymatic Oxidation: The most common method involves the enzymatic oxidation of dopamine using tyrosinase or other oxidases.
  • Chemical Oxidation: Chemical oxidants such as sodium metaperiodate can also be used to convert dopamine into aminochrome under controlled conditions.
  • Spontaneous Oxidation: In physiological conditions (pH 7.4), dopamine can spontaneously oxidize to aminochrome when exposed to air.

These methods highlight the compound's stability and reactivity under various conditions.

Aminochrome has garnered interest in various fields due to its unique properties:

  • Neuroscience Research: It serves as a model compound for studying oxidative stress and neurodegeneration mechanisms.
  • Pharmacological Studies: Understanding aminochrome's role in neurotoxicity may lead to potential therapeutic strategies for neurodegenerative diseases like Parkinson's disease.
  • Biomarker Development: Aminochrome levels could potentially serve as biomarkers for neuronal health or disease progression.

Research has focused on how aminochrome interacts with various cellular components:

  • Protein Interactions: Aminochrome forms adducts with proteins such as alpha-synuclein, contributing to neurotoxicity through aggregation processes .
  • Enzyme Inhibition: It inhibits critical enzymes involved in mitochondrial function and cytoskeletal integrity, leading to impaired cellular functions .
  • Neuroinflammation: Aminochrome induces inflammatory responses in glial cells, exacerbating neuronal damage .

Aminochrome is structurally and functionally related to several other compounds derived from catecholamines:

CompoundStructure/PropertiesUnique Features
DopamineCatecholamine neurotransmitterPrecursor to aminochrome; essential for movement control
DopaminochromeOxidized form of dopamineDifferent absorption maxima; less stable than aminochrome
LeukoaminochromeReduced form of aminochromeNeuroprotective; prevents neurotoxic reactions
NeuromelaninPolymerized form of aminochromeFound in substantia nigra; may have protective roles
Alpha-synucleinProtein associated with Parkinson's diseaseForms aggregates influenced by aminochrome

Aminochrome's uniqueness lies in its dual role as both a toxic and protective agent within the nervous system, particularly its involvement in the pathophysiology of Parkinson's disease.

Dopamine Oxidation Pathway

The biosynthesis of aminochrome represents a critical component of dopamine metabolism, involving a sequential oxidation pathway that transforms the neurotransmitter dopamine into increasingly complex quinone derivatives [2] [5]. This metabolic route occurs naturally in dopaminergic neurons and serves as the primary mechanism for neuromelanin formation, though under certain conditions it can contribute to neurotoxic processes [14] [15]. The dopamine oxidation pathway proceeds through well-characterized intermediates, each with distinct chemical properties and biological significance.

Dopamine to Dopamine ortho-Quinone Conversion

The initial step in aminochrome biosynthesis involves the two-electron oxidation of dopamine to dopamine ortho-quinone, a highly reactive intermediate that forms rapidly under physiological conditions [21] [22]. This oxidation process can occur through multiple mechanisms, including enzymatic catalysis by tyrosinase and non-enzymatic oxidation in the presence of molecular oxygen and metal ions [25]. The dopamine ortho-quinone intermediate possesses extreme instability at physiological pH, with a tendency toward immediate intramolecular cyclization rather than remaining in its quinone form [23].

Research has demonstrated that the conversion rate from dopamine to dopamine ortho-quinone depends significantly on environmental factors, particularly pH and the presence of catalytic agents [21]. At neutral pH conditions typical of neuronal cytoplasm, this oxidation occurs readily, whereas acidic conditions can slow the process and allow for alternative reaction pathways [22]. The dopamine ortho-quinone intermediate exhibits characteristic electrophilic properties, making it highly reactive toward nucleophilic cellular components including proteins and deoxyribonucleic acid [21].

Cyclization to Aminochrome

Following its formation, dopamine ortho-quinone undergoes rapid intramolecular cyclization through a 1,4-Michael addition mechanism, resulting in aminochrome formation with a rate constant of 0.15 per second at physiological pH [23] [21]. This cyclization represents the most kinetically favored pathway for dopamine ortho-quinone metabolism under normal cellular conditions [22]. The cyclization process involves the nucleophilic attack of the dopamine amino group on the quinone ring system, creating the characteristic indole structure of aminochrome [21] [23].

Aminochrome emerges as the most stable ortho-quinone derivative in the dopamine oxidation pathway, with purified aminochrome maintaining stability for approximately three hours under controlled conditions [5]. This relative stability, compared to its precursor dopamine ortho-quinone, makes aminochrome a significant intermediate for both protective neuromelanin formation and potentially neurotoxic reactions [14] [18]. The molecular structure of aminochrome, characterized by its 2,3-dihydroindole-5,6-dione configuration, confers unique chemical properties that distinguish it from other quinone metabolites [6].

Further Oxidation to 5,6-Indolequinone and Neuromelanin

The metabolic fate of aminochrome involves its rearrangement to 5,6-dihydroxyindole and subsequent oxidation to 5,6-indolequinone, which serves as the immediate precursor to neuromelanin polymerization [20] [15]. This rearrangement occurs with a rate constant of 0.06 per minute, indicating that aminochrome accumulation precedes its conversion to downstream metabolites [20] [23]. The formation of 5,6-indolequinone represents a critical branch point in the pathway, as this compound rapidly polymerizes to form the complex neuromelanin pigment found in dopaminergic neurons [14] [16].

Neuromelanin formation from 5,6-indolequinone involves extensive polymerization reactions that create a stable, inert pigment capable of sequestering potentially harmful quinone intermediates [16] [19]. This polymerization process effectively removes reactive quinone species from the cellular environment, serving a protective function in healthy dopaminergic neurons [18] [39]. The neuromelanin polymer exhibits complex structural characteristics, incorporating both aromatic and aliphatic components derived from the oxidation of dopamine and related catecholamines [39].

Enzymatic Reactions in Aminochrome Metabolism

The enzymatic regulation of aminochrome metabolism involves multiple enzyme systems that either promote aminochrome formation or facilitate its conversion to less harmful products [2] [3]. These enzymatic pathways represent critical determinants of aminochrome accumulation and its potential neurotoxic effects in dopaminergic neurons [14] [18]. The balance between aminochrome-generating and aminochrome-consuming enzymatic activities determines the overall cellular burden of this reactive quinone intermediate.

Role of Tyrosinase in Aminochrome Synthesis

Tyrosinase catalyzes the oxidation of dopamine to dopamine ortho-quinone, initiating the aminochrome biosynthetic pathway through its characteristic two-electron oxidation mechanism [9] [13]. While tyrosinase expression in the central nervous system remains limited compared to peripheral tissues, its activity can contribute to dopamine oxidation under specific physiological conditions [9]. Kinetic studies using model substrates have demonstrated that tyrosinase exhibits substantial catalytic efficiency, with a turnover number of 123 per second and a Michaelis constant of 8.66 millimolar for related catechol substrates [9].

The tyrosinase-catalyzed oxidation mechanism involves the binding of dopamine to the enzyme's active site, followed by the transfer of two electrons to molecular oxygen, resulting in dopamine ortho-quinone formation [9] [13]. This enzymatic process requires copper cofactors and proceeds through a well-characterized catalytic cycle involving both monophenolase and diphenolase activities [13]. Research has shown that tyrosinase activity can be modulated by various factors, including substrate concentration, pH, and the presence of competitive inhibitors [9].

DT-Diaphorase-Mediated Two-Electron Reduction

DT-diaphorase, also known as nicotinamide adenine dinucleotide phosphate quinone oxidoreductase 1, catalyzes the protective two-electron reduction of aminochrome to leukoaminochrome, effectively preventing the formation of harmful semiquinone radicals [3] [10]. This enzymatic reaction represents a major cellular defense mechanism against aminochrome-induced neurotoxicity, utilizing either reduced nicotinamide adenine dinucleotide or reduced nicotinamide adenine dinucleotide phosphate as electron donors [24] [12]. DT-diaphorase expression occurs in both neurons and astrocytes, providing widespread protection against quinone-mediated oxidative damage [3] [32].

The protective function of DT-diaphorase has been demonstrated through multiple experimental approaches, including studies showing that DT-diaphorase inhibition significantly enhances aminochrome neurotoxicity [3]. Research has revealed that DT-diaphorase prevents aminochrome-induced mitochondrial dysfunction, alpha-synuclein oligomer formation, and proteasomal system inhibition [24] [23]. The enzyme's two-electron reduction mechanism avoids the generation of reactive oxygen species that would result from one-electron reduction pathways [26] [12].

Flavoenzyme-Mediated One-Electron Reduction

Flavoenzymes catalyze the one-electron reduction of aminochrome to leukoaminochrome ortho-semiquinone radical, creating a highly reactive species that readily interacts with molecular oxygen to generate superoxide radicals [26] [14]. This pathway represents a major source of oxidative stress in dopaminergic neurons when DT-diaphorase activity becomes insufficient to handle the aminochrome burden [26]. The flavoenzyme-mediated reduction utilizes reduced nicotinamide adenine dinucleotide or reduced nicotinamide adenine dinucleotide phosphate as electron donors, but the resulting semiquinone radical rapidly autoxidizes in the presence of oxygen [26].

The one-electron reduction pathway initiates a destructive redox cycle wherein the leukoaminochrome ortho-semiquinone radical transfers electrons to molecular oxygen, regenerating aminochrome while producing superoxide radicals [26]. This cycling process continues until the cellular pools of reduced nicotinamide adenine dinucleotide and reduced nicotinamide adenine dinucleotide phosphate become depleted, compromising essential cellular processes including adenosine triphosphate synthesis and glutathione reduction [26]. Research has demonstrated that the aminochrome ortho-semiquinone radical exhibits extreme reactivity with oxygen compared to other catecholamine-derived semiquinone species [26].

Cellular Compartmentalization of Aminochrome Formation

The subcellular distribution of aminochrome formation and metabolism reflects the complex organization of dopamine handling within neurons [17] [25]. Different cellular compartments provide distinct environments that either promote or inhibit aminochrome formation, depending on factors such as pH, dopamine concentration, and the availability of protective enzymes [30] [40]. Understanding this compartmentalization provides crucial insights into the mechanisms underlying both normal neuromelanin formation and pathological aminochrome accumulation.

Subcellular Localization in Dopaminergic Neurons

Dopaminergic neurons exhibit sophisticated mechanisms for compartmentalizing dopamine metabolism, with the cytosol representing the primary site of aminochrome formation risk [17] [30]. The vesicular monoamine transporter 2 sequesters dopamine into monoaminergic vesicles, where the acidic pH of approximately 5.5 to 5.6 prevents dopamine oxidation and subsequent aminochrome formation [30] [40]. This vesicular sequestration represents a major protective mechanism, as evidenced by the ability of vesicular monoamine transporter 2 to concentrate dopamine to levels approaching 500 millimolar while maintaining chemical stability [31] [30].

Mitochondrial compartments provide additional sites for dopamine metabolism through monoamine oxidase activity, which degrades cytosolic dopamine through oxidative deamination rather than quinone formation [34] [35]. Recent research has demonstrated that monoamine oxidase A, rather than monoamine oxidase B, serves as the primary enzyme responsible for striatal dopamine degradation [35] [36]. The mitochondrial metabolism pathway represents an alternative to aminochrome formation, as monoamine oxidase converts dopamine to 3,4-dihydroxyphenylacetaldehyde without generating quinone intermediates [41] [34].

Neuromelanin-Containing Neurons Susceptibility

Neuromelanin-containing dopaminergic neurons exhibit particular vulnerability to aminochrome-related toxicity due to their specialized metabolism and the gradual accumulation of neuromelanin pigment throughout the lifespan [18] [15]. These neurons, predominantly located in the substantia nigra, demonstrate unique characteristics that predispose them to aminochrome formation, including high dopamine turnover rates and substantial metabolic demands [15] [39]. The presence of neuromelanin itself indicates ongoing dopamine oxidation through the aminochrome pathway, suggesting that these neurons regularly encounter potentially neurotoxic quinone intermediates [14] [18].

Research has identified specific factors that contribute to the susceptibility of neuromelanin-containing neurons, including the expression patterns of protective enzymes and the cellular capacity for handling oxidative stress [18] [32]. Human astrocytes express glutathione transferase M2-2, which catalyzes the conjugation of aminochrome with glutathione to form 4-S-glutathionyl-5,6-dihydroxyindoline, a stable product resistant to biological oxidants [28] [32]. The astrocytic protection system includes the secretion of exosomes containing glutathione transferase M2-2, which can penetrate dopaminergic neurons and provide additional protection against aminochrome neurotoxicity [18] [32].

Data Tables

Table 1: Dopamine Oxidation Pathway Intermediates
CompoundChemical FormulaMolecular Weight (g/mol)Stability at physiological pHHalf-life/Rate constantAbsorption maxima (nm)
DopamineC8H11NO2153.18StableN/A280
Dopamine ortho-quinoneC8H9NO2151.16Highly unstableImmediate cyclization (0.15/s)N/A (too unstable)
AminochromeC8H7NO2149.15Most stable ortho-quinone~3 hours purified280, 475
5,6-IndolequinoneC8H5NO2147.13UnstableRapid polymerizationN/A
NeuromelaninComplex polymerVariableStable polymerIndefiniteBroad spectrum
Table 2: Enzymatic Reactions in Aminochrome Metabolism
EnzymeReaction TypeSubstrateProductElectron DonorCellular LocalizationProtective/Toxic Role
TyrosinaseTwo-electron oxidationDopamineDopamine ortho-quinoneN/AMelanocytes/limited in brainCan be toxic if excessive
DT-diaphoraseTwo-electron reductionAminochromeLeukoaminochromeNADH/NADPHCytosol (neurons/astrocytes)Protective
FlavoenzymesOne-electron reductionAminochromeLeukoaminochrome ortho-semiquinoneNADH/NADPHCytosol/mitochondriaToxic (generates ROS)
Glutathione transferase M2-2Glutathione conjugationAminochrome/Dopamine ortho-quinone4-S-glutathionyl-5,6-dihydroxyindolineGlutathioneAstrocytes (humans)Protective
Monoamine oxidase AOxidative deaminationDopamine3,4-dihydroxyphenylacetaldehydeN/AMitochondrial outer membraneProtective (normal metabolism)
Catechol ortho-methyltransferaseMethylationDopamine3-methoxydopamineS-adenosylmethionineCytosol/membrane-boundProtective (normal metabolism)
Table 3: Cellular Compartmentalization of Aminochrome Formation
Cellular CompartmentpHDopamine ConcentrationAminochrome Formation RiskKey Protective MechanismsRelevance to Neurodegeneration
Cytosol7.2-7.4Low (μM range)HighDT-diaphorase, GST M2-2Primary site of toxicity
Monoaminergic vesicles5.5-5.6High (~500 mM)Low (acidic pH prevents)VMAT-2 sequestrationProtective when functional
Mitochondria7.8-8.0 (matrix)LowLowMAO degradationMAO metabolism pathway
Lysosomes4.5-5.0VariablePotential site for neuromelaninNeuromelanin formationNeuromelanin accumulation
Extracellular space7.4nM rangeLowDilution, reuptakeMinimal direct effect
Table 4: Kinetic Parameters of Aminochrome-Related Processes
ProcessRate Constant/ParameterKm ValueTemperaturepH Optimum
Dopamine to dopamine ortho-quinoneVariable (depends on conditions)N/A37°C7.4
Dopamine ortho-quinone cyclization0.15 s⁻¹N/A37°C7.4
Aminochrome rearrangement to 5,6-dihydroxyindole0.06 min⁻¹N/A37°C7.4
DT-diaphorase reduction of aminochromeNADH/NADPH dependentVariable37°C7.0-7.4
GST M2-2 conjugation specific activity148 μmol/min/mgN/A37°C7.4
Tyrosinase kcat (model substrate)123 s⁻¹8.66 mM25°C6.5-7.0
Vesicular pH maintenanceV-ATPase dependentN/A37°C5.5-5.6 (vesicular)

High-pressure liquid chromatography has emerged as the predominant analytical technique for aminochrome separation and quantification, offering exceptional sensitivity and selectivity for this challenging analyte [1] [2]. The development of specialized chromatographic methods has overcome the inherent instability and low concentrations of aminochrome typically encountered in biological samples.

Electrochemical Detection Methodologies

Electrochemical detection represents the most sensitive and selective approach for aminochrome quantification in high-pressure liquid chromatography systems [1] [3]. The method utilizes the electroactive properties of the ortho-quinone structure present in aminochrome, enabling detection at femtomolar concentrations through oxidation-reduction reactions at the electrode surface [4] [2].

Spectroscopic Methods

Spectroscopic techniques provide complementary approaches to chromatographic methods for aminochrome detection, offering rapid screening capabilities and structural confirmation [13] [14]. These methods exploit the distinctive optical properties of the aminochrome chromophore system for both qualitative identification and quantitative determination.

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy serves as a fundamental technique for aminochrome characterization, utilizing the characteristic absorption bands arising from electronic transitions within the ortho-quinone chromophore [7] [15]. Aminochrome exhibits two primary absorption maxima at 280 nanometers and 475 nanometers, corresponding to π→π* and n→π* electronic transitions respectively [16] [17].

The absorption maximum at 280 nanometers represents the higher energy π→π* transition characteristic of aromatic systems [18]. This band demonstrates high molar absorptivity but suffers from significant interference by aromatic amino acids and nucleotides commonly present in biological samples [14]. The extinction coefficient at this wavelength reaches approximately 15,000 M⁻¹cm⁻¹, providing adequate sensitivity for concentrated samples [15].

The longer wavelength absorption at 475 nanometers proves more analytically useful due to reduced background interference [7] [18]. This band corresponds to the n→π* transition of the quinone carbonyl groups and exhibits a molar extinction coefficient of 3,058 M⁻¹cm⁻¹ [19] [10]. The relatively high extinction coefficient enables quantitative determinations with detection limits reaching 2.0 × 10⁻⁶ molar in optimized conditions [20].

pH significantly influences the ultraviolet-visible spectrum of aminochrome [15]. At pH 6.0, the spectrum remains stable for extended periods, preventing polymerization to neuromelanin [19] [10]. Higher pH values result in spectral changes due to deprotonation equilibria and subsequent chemical transformations [18]. Lower pH values enhance stability but may protonate the amino group, affecting the electronic structure and absorption characteristics [20].

Solvent effects prove minimal for aqueous solutions, but organic co-solvents can induce bathochromic shifts in the absorption maxima [14] [15]. Methanol and acetonitrile cause red-shifts of 5-10 nanometers, while dimethyl sulfoxide produces more pronounced effects exceeding 15 nanometers [18]. These solvent dependencies must be considered when developing analytical methods incorporating organic modifiers [21].

Temperature coefficients for the absorption bands are relatively small, with changes less than 0.1 nanometer per degree Celsius [14]. This thermal stability facilitates routine analytical applications without requiring precise temperature control [18]. However, elevated temperatures above 40 degrees Celsius accelerate chemical degradation, leading to decreased absorption intensity and baseline drift [15].

Fluorescence-Based Detection Methods

Fluorescence spectroscopy provides enhanced sensitivity compared to absorption methods, exploiting the inherent fluorescence properties of aminochrome and its derivatives [22] [23]. The native fluorescence of aminochrome is relatively weak, but chemical derivatization or matrix effects can significantly enhance emission intensity [24] [23].

Aminochrome exhibits weak intrinsic fluorescence with excitation maximum at 340-380 nanometers and emission maximum spanning 418-700 nanometers [2] [18]. The broad emission spectrum reflects the heterogeneous nature of aminochrome structures and the presence of multiple fluorescent species [22]. The quantum yield remains low at approximately 0.05, limiting sensitivity for direct fluorescence detection [24].

Derivatization strategies significantly improve fluorescence detection capabilities [25]. Chemical modification with fluorogenic reagents such as orthophthaldehyde or fluorescamine increases quantum yields by factors of 10-100 [2] [25]. These derivatization reactions target the amino group of aminochrome, forming highly fluorescent products with enhanced photostability [22].

The orthophthaldehyde derivatization procedure involves mixing aminochrome samples with borate buffer at pH 10.8, followed by addition of orthophthaldehyde reagent containing β-mercaptoethanol [2]. The reaction proceeds rapidly at room temperature, reaching completion within 90 seconds [2]. The resulting fluorescent derivatives exhibit excitation maxima at 340 nanometers and emission maxima at 455 nanometers [22].

Matrix-assisted fluorescence enhancement occurs in certain biological environments through protein binding or membrane interactions [22] [24]. These effects can increase fluorescence intensity by factors of 2-5, but lack specificity and reproducibility required for quantitative applications [23]. Environmental factors including ionic strength, pH, and temperature significantly influence matrix enhancement effects [22].

Time-resolved fluorescence techniques offer additional selectivity through discrimination based on fluorescence lifetime differences [22]. Aminochrome derivatives typically exhibit lifetimes in the nanosecond range, enabling separation from background fluorescence with shorter or longer decay times [26]. This approach proves particularly valuable for complex biological matrices with high background fluorescence [22].

Mass Spectrometry Applications

Mass spectrometry represents the most definitive analytical approach for aminochrome identification and quantification, providing molecular weight confirmation and structural information through fragmentation patterns [13] [27]. The technique offers unparalleled specificity and sensitivity, enabling detection in complex biological matrices without extensive sample purification.

Identification in Biological Samples

Mass spectrometric identification of aminochrome in biological samples requires specialized ionization techniques optimized for this chemically labile compound [28] [13]. Electrospray ionization has emerged as the preferred method, providing gentle ionization conditions that preserve molecular integrity while achieving efficient ion formation [13] [29].

The protonated molecular ion of aminochrome appears at m/z 150.055 in positive ion mode, corresponding to the addition of a proton to the neutral molecule [13] [27]. This molecular ion serves as the primary species for identification, exhibiting sufficient stability for mass spectrometric analysis under optimized source conditions [28]. Source temperature maintained below 200 degrees Celsius prevents thermal decomposition while ensuring adequate desolvation [29].

Fragmentation patterns provide definitive structural confirmation for aminochrome identification [13]. The primary fragmentation pathway involves consecutive loss of carbon monoxide groups from the quinone moieties, producing characteristic fragment ions at m/z 122 and m/z 94 [28] [13]. Secondary fragmentation includes loss of the amino group, generating ions at m/z 133 and m/z 105 [13].

Collision-induced dissociation studies reveal that aminochrome undergoes predictable fragmentation under controlled energy conditions [13]. Low collision energies (10-20 electronvolts) produce primarily the loss of one carbon monoxide group, while higher energies (30-50 electronvolts) induce multiple fragmentation pathways [28]. This energy-dependent fragmentation enables structural confirmation through tandem mass spectrometry experiments [13].

Matrix-assisted laser desorption/ionization provides an alternative ionization approach, particularly suitable for tissue imaging applications [30] [31]. The technique enables spatial localization of aminochrome within tissue sections, revealing distribution patterns relevant to neurodegenerative processes [30]. Alpha-cyano-4-hydroxycinnamic acid serves as the optimal matrix, providing enhanced ionization efficiency while minimizing background interference [31].

Derivatization strategies improve mass spectrometric detection sensitivity and specificity [25]. Chemical modification with reagents such as 2,4-dinitrophenylhydrazine stabilizes aminochrome against degradation while introducing characteristic mass shifts that confirm analyte identity [32]. The derivatized products exhibit enhanced ionization efficiency and improved chromatographic properties [25].

Quantification Challenges and Solutions

Quantitative mass spectrometry of aminochrome presents unique challenges related to compound instability, matrix effects, and lack of suitable internal standards [27] [33]. These limitations require specialized analytical strategies and quality control measures to ensure accurate and precise quantitative results [27].

The primary quantification challenge stems from aminochrome instability under typical analytical conditions [27] [33]. The compound undergoes rapid polymerization in neutral or alkaline solutions, leading to decreased response and poor reproducibility [19] [10]. Acidic conditions (pH < 3.0) stabilize aminochrome but may affect ionization efficiency and matrix compatibility [27].

Matrix effects represent a significant obstacle for quantitative analysis in biological samples [27] [25]. Co-eluting compounds can suppress or enhance aminochrome ionization, leading to systematic errors in quantification [29]. These effects prove particularly problematic in complex matrices such as brain tissue homogenates and cerebrospinal fluid [30] [27].

Ion suppression effects can be minimized through optimized sample preparation and chromatographic separation [27] [25]. Solid-phase extraction using mixed-mode sorbents removes interfering compounds while concentrating aminochrome [25]. The extraction procedure employs weak cation exchange mechanisms to retain aminochrome while allowing neutral and acidic interferents to pass through [34].

Internal standard selection proves challenging due to the lack of stable isotope-labeled aminochrome [27]. Structural analogs such as methylated derivatives provide partial compensation for matrix effects but do not account for all sources of analytical variability [27]. Synthetic deuterated internal standards have been developed but require specialized synthesis procedures and exhibit different chromatographic behavior [30].

Calibration strategies must account for aminochrome instability during sample preparation and analysis [27]. Fresh standard solutions prepared immediately before analysis provide the most accurate calibration, but storage stability studies indicate degradation rates exceeding 10 percent per hour at room temperature [19]. Refrigerated storage at 4 degrees Celsius extends stability to 24 hours with degradation rates below 5 percent [10].

Quantification limits vary significantly depending on the specific mass spectrometric configuration and sample matrix [27] [25]. Ultra-high-pressure liquid chromatography coupled with triple quadrupole mass spectrometry achieves detection limits in the femtomolar range for purified standards [27]. However, biological matrices typically exhibit detection limits 10-100 fold higher due to matrix effects and background interference [30] [25].

Quality control measures include analysis of matrix blanks, recovery studies, and stability assessments [27]. Matrix blanks confirm the absence of endogenous aminochrome or interfering compounds in control samples [10]. Recovery studies using spiked biological samples evaluate extraction efficiency and matrix effects across the analytical range [27]. Stability assessments monitor aminochrome degradation during sample storage and processing [19].

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Dopaminechrome

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Last modified: 04-14-2024

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